

3-Propylglutaric Acid: Technical Monograph & Application Guide

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Compound of Interest

Compound Name: 3-Propylglutaric acid

CAS No.: 4165-98-4

Cat. No.: B1583904

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Executive Summary

3-Propylglutaric acid (3-PGA) is a dicarboxylic acid derivative that serves as a pivotal structural scaffold in modern medicinal chemistry. While historically regarded as a simple alkylated derivative of glutaric acid, it has gained prominence as the primary chemical precursor for Brivaracetam, a high-affinity SV2A ligand used in the treatment of epilepsy. This guide explores its transition from a theoretical organic intermediate to a high-value pharmaceutical building block, detailing its synthesis, physicochemical properties, and application in asymmetric drug manufacturing.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

3-PGA is a prochiral molecule. It possesses a plane of symmetry that renders it achiral in its native state; however, it contains a prochiral center at the C3 position. This feature is exploited in asymmetric synthesis, where desymmetrization (e.g., via enzymatic hydrolysis or monoamidation) yields chiral intermediates essential for stereoselective drug production.

Table 1: Physicochemical Specifications

Property	Specification
IUPAC Name	3-Propylpentanedioic acid
Common Name	3-Propylglutaric acid; -Propylglutaric acid
CAS Registry Number	4165-98-4
Molecular Formula	
Molecular Weight	174.19 g/mol
Physical State	Crystalline solid or viscous liquid (purity dependent)
Melting Point	106–109 °C
Boiling Point	~321 °C (at 760 mmHg)
pKa Values	pKa1 ≈ 4.3; pKa2 ≈ 5.4 (Predicted)
Solubility	Soluble in ethanol, DMSO, ethyl acetate; Moderate in water

Historical Evolution & Discovery

The history of 3-PGA is best understood in two distinct eras: the Classical Organic Era and the Neurological Renaissance.

The Classical Era (1920s–1980s)

The synthesis of 3-alkylglutaric acids was pioneered in the early 20th century by organic chemists such as Day and Thorpe (1920), who established the general "Guareschi-Thorpe" and related condensation methods to synthesize substituted glutaric acids.

- **Original Purpose:** These early studies focused on understanding ring-chain tautomerism and the effects of alkyl substitution on the stability of glutaric anhydrides.
- **Status:** For decades, 3-PGA remained a laboratory curiosity and a generic intermediate for polymer research and potential hypocholesterolemic agents (fibrates/statins analogs),

though no major drug emerged from this specific scaffold during this period.

The Neurological Renaissance (1990s–Present)

The discovery of Gabapentin and Pregabalin (derivatives of 3-substituted GABA) triggered a massive search for related analogs.

- **The Pivot:** Researchers identified that the propyl analog of the isobutyl group (found in Pregabalin) conferred unique binding properties when incorporated into the pyrrolidone ring of "racetam" derivatives.
- **The Breakthrough:** 3-PGA was identified as the starting material for Brivaracetam (UCB-34714), a drug designed to target the Synaptic Vesicle Protein 2A (SV2A) with higher affinity than Levetiracetam. This elevated 3-PGA from a generic chemical to a critical regulatory starting material (RSM).

Synthesis & Manufacturing Protocols

Method A: Knoevenagel Condensation (Industrial Standard)

This method is preferred for scale-up due to the availability of cheap starting materials: valeraldehyde and ethyl cyanoacetate.

Protocol:

- **Condensation:** React Valeraldehyde with Ethyl Cyanoacetate (or Diethyl Malonate) in the presence of a base (piperidine or -alanine) to form the -unsaturated ester.
- **Michael Addition:** Introduce a second equivalent of the active methylene compound (e.g., diethyl malonate) via Michael addition.
- **Hydrolysis & Decarboxylation:** The resulting tetra-ester or cyano-ester is subjected to harsh acid hydrolysis (conc. HCl or HBr, reflux, 12–24h).

- Result: Simultaneous hydrolysis of nitrile/ester groups and thermal decarboxylation yields crude **3-Propylglutaric acid**.
- Purification: Recrystallization from toluene or water.

Method B: Desymmetrization to Brivaracetam

This workflow demonstrates the conversion of achiral 3-PGA into the chiral drug precursor.

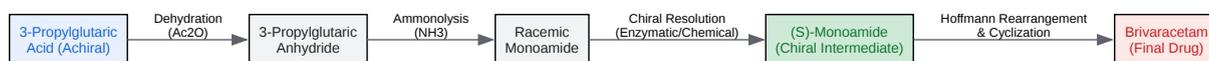
Workflow:

- Anhydride Formation: 3-PGA is dehydrated using acetic anhydride or acetyl chloride to form 3-propyldihydro-2H-pyran-2,6(3H)-dione (3-Propylglutaric anhydride).
- Ammonolysis: The anhydride is treated with ammonia (gas or aqueous) to open the ring, yielding **3-propylglutaric acid** monoamide.
- Resolution (Crucial Step): The racemic monoamide is resolved using a chiral amine (e.g., (R)-1-phenylethylamine) or via enzymatic hydrolysis to isolate the (S)-isomer.
- Hoffmann Rearrangement: The chiral amide undergoes rearrangement to form the amino-acid core of the final drug.

Technical Visualizations

Diagram 1: Synthesis Pathway of Brivaracetam from 3-PGA

This diagram illustrates the transformation of the achiral 3-PGA scaffold into the active pharmaceutical ingredient.

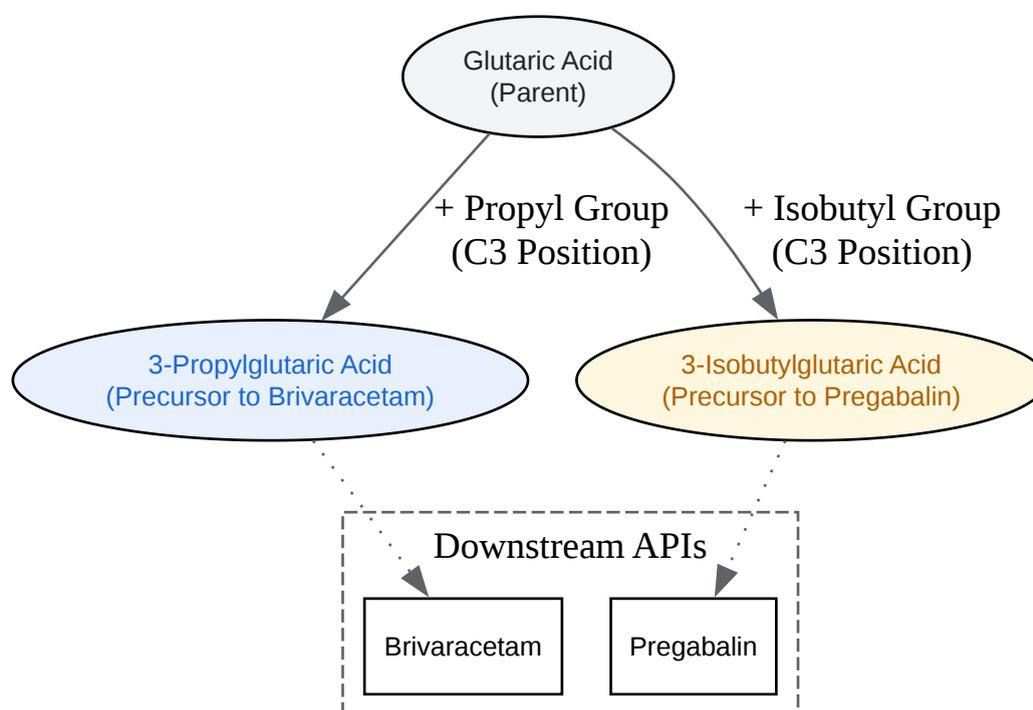


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Caption: The conversion of achiral **3-Propylglutaric acid** into the chiral anticonvulsant Brivaracetam via desymmetrization.

Diagram 2: Structural Homology (Gabapentinoids)

Comparison of 3-PGA with related precursors highlights the importance of the alkyl chain length (Propyl vs. Isobutyl).



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Caption: Structural relationship between glutaric acid derivatives and major neurological drugs.

Biological Significance & Mechanism

Role as SV2A Ligand Precursor

The biological value of 3-PGA is indirect but critical. It provides the propyl-substituted carbon backbone required for Brivaracetam's binding affinity.

- Mechanism: Brivaracetam binds to the Synaptic Vesicle Protein 2A (SV2A) in the brain.[1]
The propyl group (derived from 3-PGA) fits into a specific hydrophobic pocket of the SV2A

protein, contributing to a binding affinity 15–30 times higher than that of its predecessor, Levetiracetam (which possesses an ethyl group).

- Causality: The switch from an ethyl (Levetiracetam) to a propyl (Brivaracetam) side chain—enabled by using 3-PGA as the starting material—is the primary driver of the drug's enhanced potency and lipophilicity.

Historical/Secondary Activities

- Hypocholesterolemic Agents: Early patents referenced 3-PGA derivatives as potential inhibitors of cholesterol biosynthesis, likely targeting enzymes similar to HMG-CoA reductase or acting as PPAR agonists (fibrates). However, these applications have been largely superseded by statins.
- Virucidal Activity: Like unmodified glutaric acid, 3-PGA exhibits weak virucidal activity at low pH (acidulant effect), but this is not a primary pharmacological application.

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Sources

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